Product packaging for Methyl N-Boc-piperidine-3-carboxylate(Cat. No.:CAS No. 148763-41-1)

Methyl N-Boc-piperidine-3-carboxylate

Cat. No.: B120274
CAS No.: 148763-41-1
M. Wt: 243.3 g/mol
InChI Key: LYYJQMCPEHXOEW-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Derivatives in Chemical Science

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a fundamental structural motif in a vast array of chemical compounds. wikipedia.org This simple yet versatile scaffold is a cornerstone in the development of numerous biologically active molecules. nih.govarizona.edu

Role as Core Scaffolds in Diverse Chemical Structures

Piperidine and its derivatives serve as foundational frameworks in the construction of complex molecular architectures. ccspublishing.org.cn Their inherent structural flexibility allows for the introduction of various functional groups at different positions on the ring, enabling the creation of a wide diversity of compounds. ccspublishing.org.cn This adaptability makes the piperidine scaffold a frequent choice for chemists aiming to design molecules with specific three-dimensional shapes and properties. The piperidine structure is a key element in many alkaloids and pharmaceuticals. nih.govnih.gov

Applications in Medicinal Chemistry and Drug Discovery

The prevalence of the piperidine moiety in approved drugs underscores its importance in medicinal chemistry. arizona.eduelsevier.com More than seventy commercialized drugs, including several blockbuster medications, feature a piperidine scaffold. arizona.eduelsevier.com This is attributed to the fact that the piperidine ring can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as membrane permeability, receptor binding affinity, and metabolic stability. researchgate.net Consequently, piperidine derivatives have been successfully employed in the development of drugs for a wide range of therapeutic areas, including central nervous system disorders, cancer, and infectious diseases. arizona.eduwisdomlib.orgencyclopedia.pub

Utility in Agrochemicals and Other Chemical Additives

Beyond pharmaceuticals, piperidine derivatives have found significant applications in the agrochemical industry. ccspublishing.org.cnresearchgate.net Many compounds containing the piperidine ring exhibit potent fungicidal and insecticidal activities. ccspublishing.org.cn The structural versatility of the piperidine backbone allows for modifications that can enhance their biological efficacy against various pests. ccspublishing.org.cn For example, certain piperidine compounds have shown high insecticidal activity against nematodes. ccspublishing.org.cn Additionally, piperidine derivatives are used in the manufacturing of other chemical additives, such as rubber vulcanization accelerators. wikipedia.org

Academic Research Context of Methyl N-Boc-piperidine-3-carboxylate

Within the broad class of piperidine derivatives, this compound stands out as a particularly valuable research tool. Its specific chemical structure, which includes a Boc-protecting group and a methyl ester, makes it an ideal starting material for a variety of synthetic transformations.

Structural Classification as a Boc-Protected Piperidine Derivative

This compound is classified as a Boc-protected piperidine derivative. fuaij.comnih.gov The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. chemimpex.com This group temporarily masks the reactivity of the nitrogen atom in the piperidine ring, allowing for selective chemical modifications at other positions of the molecule. chemimpex.com The Boc group is stable under a variety of reaction conditions but can be easily removed when desired, making it an essential tool for multi-step synthetic sequences. fuaij.com

Importance as a Versatile Chiral Building Block

The presence of a chiral center at the 3-position of the piperidine ring makes this compound a crucial chiral building block in asymmetric synthesis. nih.govthieme-connect.com Chiral molecules exist as non-superimposable mirror images (enantiomers), and often only one enantiomer exhibits the desired biological activity. thieme-connect.com The use of chiral building blocks like this compound allows for the synthesis of enantiomerically pure compounds, which is critical in the development of modern pharmaceuticals. thieme-connect.comthieme-connect.com Its utility as a chiral scaffold enables the construction of complex, stereochemically defined molecules with enhanced biological activity and selectivity. thieme-connect.com The introduction of this chiral piperidine scaffold can modulate physicochemical properties, improve pharmacokinetic profiles, and reduce potential toxicity. thieme-connect.com

FeatureDescription
CAS Number 148763-41-1 fuaij.comchemicalbook.combldpharm.com
Molecular Formula C12H21NO4 chemicalbook.compipzine-chem.com
Molecular Weight 243.30 g/mol chemicalbook.compipzine-chem.com
Appearance Colorless to light-yellow liquid or solid pipzine-chem.com
Solubility Low solubility in water; Soluble in common organic solvents pipzine-chem.com
Stability Stable under normal conditions fuaij.compipzine-chem.com

Historical and Current Research Trends

This compound, a derivative of piperidine-3-carboxylic acid, has emerged as a crucial building block in synthetic organic and medicinal chemistry. Its historical significance is rooted in its utility as a protected form of a chiral scaffold, while current research continues to expand its application into novel and sophisticated therapeutic designs.

Historically, the research trend for this compound has been centered on its role as a versatile intermediate for creating more complex molecules. The piperidine ring is a common motif in many biologically active compounds, and the N-Boc protecting group allows for controlled chemical manipulations at other parts of the molecule. This has made it a staple in the synthesis of pharmaceutical intermediates and heterocyclic compounds. fuaij.comchemicalbook.com Its value is enhanced because it is a derivative of nipecotic acid, a known potent inhibitor of γ-aminobutyric acid (GABA) uptake, which has driven research into its analogues for neurological applications. nih.gov

Early research extensively utilized the compound and its enantiomeric forms, (R)- and (S)-N-Boc-piperidine-3-carboxylic acid, as chiral building blocks. This is particularly important in peptide synthesis and for the development of bioactive molecules where specific stereochemistry is essential for biological activity. chemimpex.comchemimpex.com For instance, research has demonstrated its use in preparing non-racemic N-Boc-piperidine-3,5-dicarboxylic acid 3-methyl esters, which are key intermediates for potential inhibitors of enzymes like aspartyl proteases. researchgate.net

Current research trends have evolved from using this compound as a simple scaffold to incorporating it into highly complex and targeted therapeutic agents. A significant contemporary application is in the development of novel heterocyclic amino acids. For example, it serves as a starting material for the regioselective synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, which are novel building blocks for drug discovery. nih.gov

One of the most cutting-edge research areas involves its use in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit specific proteins to E3 ubiquitin ligases for degradation. Recent studies have shown that conformationally rigid linkers can enhance the potency and selectivity of PROTACs. The piperidine structure is being explored for this purpose, with research from 2025 demonstrating that incorporating a methylene (B1212753) piperidine ring into a PROTAC linker led to a potent degrader of BRD4, a protein implicated in cancer. acs.org This highlights a shift towards using piperidine derivatives like this compound in the rational design of next-generation therapeutics aimed at overcoming drug resistance. acs.org

The table below summarizes key research findings related to the application of this compound and its derivatives.

Research AreaKey FindingsPotential ApplicationReference
Heterocyclic Synthesis Served as a starting material for the regioselective synthesis of novel N-Boc-piperidinyl-1H-pyrazole-4-carboxylates.Development of novel achiral and chiral building blocks for drug discovery. nih.gov
Enzyme Inhibitors Used in the chemoenzymatic preparation of non-racemic N-Boc-5-hydroxymethyl-piperidine-3-carboxylic acid methyl ester.Key intermediates for potential inhibitors of aspartyl proteases. researchgate.net
Medicinal Chemistry The chiral (R)- and (S)- forms are valuable for synthesizing bioactive molecules, including analgesics and anti-inflammatory drugs.Enhancing efficacy and modifying drug properties. chemimpex.comchemimpex.com
PROTAC Technology A piperidine ring incorporated as a rigid linker in a PROTAC (Compound 15a) resulted in an extremely potent degrader of BRD4 (DC50 = 0.53 nM).Overcoming drug resistance in cancer therapy by targeted protein degradation. acs.org

This evolution from a fundamental building block to a key component in sophisticated therapeutic modalities like PROTACs underscores the enduring and increasing importance of this compound in academic and pharmaceutical research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO4 B120274 Methyl N-Boc-piperidine-3-carboxylate CAS No. 148763-41-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-O-tert-butyl 3-O-methyl piperidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-12(2,3)17-11(15)13-7-5-6-9(8-13)10(14)16-4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYYJQMCPEHXOEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635101
Record name 1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148763-41-1
Record name 1-tert-Butyl 3-methyl piperidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-tert-butyl 3-methyl piperidine-1,3-dicarboxylate
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Synthetic Methodologies and Reaction Pathways of Methyl N Boc Piperidine 3 Carboxylate

Established Synthetic Routes for Piperidine-3-carboxylate Derivatives

The conventional synthesis of methyl N-Boc-piperidine-3-carboxylate typically involves a two-step process starting from piperidine-3-carboxylic acid (also known as nipecotic acid). This process includes the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid moiety. nih.govthermofisher.com

The introduction of the Boc protecting group onto the nitrogen atom of piperidine-3-carboxylic acid is a standard and crucial step. This is typically achieved by reacting the piperidine (B6355638) derivative with di-tert-butyl dicarbonate (B1257347), commonly referred to as Boc anhydride (B1165640) ((Boc)₂O). The reaction is generally performed in the presence of a base to neutralize the acidic proton of the carboxylic acid and the proton released from the amine during the reaction.

Commonly used bases include triethylamine (B128534) (Et₃N) in a solvent like dichloromethane (B109758) (CH₂Cl₂) or aqueous sodium bicarbonate (NaHCO₃) in a biphasic system with a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com For instance, (S)-Dimethyl 2-(tert-butoxycarbonyl)amino)pentanedioate can be synthesized by treating the corresponding dimethyl ester with Boc anhydride and triethylamine in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Another example involves dissolving the piperidine precursor in THF and adding an aqueous solution of NaHCO₃ followed by Boc anhydride. chemicalbook.com The Boc group serves to increase the stability of the compound and facilitate further synthetic modifications.

Once the nitrogen is protected, the carboxylic acid group of N-Boc-piperidine-3-carboxylic acid is converted to its methyl ester. thermofisher.com Several methods can be employed for this esterification.

One common laboratory method is reaction with an alkylating agent, such as iodomethane (B122720) (methyl iodide), in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF). chemicalbook.com This reaction proceeds via an Sₙ2 mechanism where the carboxylate anion, formed in situ, acts as a nucleophile.

Another approach involves the use of diazomethane (B1218177) or its safer equivalent, trimethylsilyldiazomethane (B103560). chemicalbook.com For example, 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid can be converted to its methyl ester by the dropwise addition of trimethylsilyldiazomethane in a solvent mixture of acetonitrile (B52724) and methanol (B129727) at 0 °C. chemicalbook.com

The Fischer esterification is a classic method that involves heating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst. libretexts.org However, the reversibility of this reaction requires conditions that drive the equilibrium towards the product, such as the removal of water. libretexts.org A more specialized method involves first treating the N-Boc protected acid with Meldrum's acid in the presence of coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP), followed by methanolysis to yield the desired β-keto ester, which can then be further transformed. nih.gov

Table 1: Summary of Established Synthetic Routes

StepReactionReagents and ConditionsPurpose
N-Boc Protection Amine ProtectionDi-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃), Dichloromethane (CH₂) or Tetrahydrofuran (THF)To protect the reactive secondary amine of the piperidine ring.
Esterification Carboxylic Acid to Methyl EsterIodomethane (CH₃I), Potassium Carbonate (K₂CO₃), DMFTo convert the carboxylic acid to its corresponding methyl ester.
Esterification Carboxylic Acid to Methyl EsterTrimethylsilyldiazomethane, Acetonitrile/MethanolAn alternative, efficient method for methylation of carboxylic acids.
Esterification Fischer EsterificationMethanol (CH₃OH), Acid Catalyst (e.g., H₂SO₄), HeatClassic method for ester formation from carboxylic acids and alcohols.

Advanced Synthetic Approaches to this compound

More advanced synthetic strategies focus on achieving high enantioselectivity, which is critical for the synthesis of chiral drugs. Chemoenzymatic methods, which combine chemical synthesis with biological catalysis, have emerged as powerful tools for preparing optically pure piperidine derivatives. researchgate.netnih.gov

Enzymes, such as lipases and reductases, can catalyze reactions with high stereo- and regioselectivity under mild conditions, making them ideal for the synthesis of chiral intermediates. These biocatalytic steps are often integrated into a multi-step chemical synthesis to produce enantiomerically pure target molecules. researchgate.net

One elegant chemoenzymatic strategy involves the enantioselective hydrolysis of a prochiral diester. In this approach, a symmetrically substituted piperidine derivative containing two identical ester groups (a prochiral diester) is subjected to hydrolysis catalyzed by an enzyme, typically a lipase (B570770). researchgate.net The enzyme selectively hydrolyzes one of the two ester groups, leading to the formation of a chiral monoester with high enantiomeric excess (ee). researchgate.net

For example, the hydrolysis of dimethyl 4-hydroxypyridine-3,5-dicarboxylate, after conversion to the saturated piperidine, can be catalyzed by Lipase M to produce an asymmetric monoacid with at least 98% ee. researchgate.net Similarly, various lipases, such as Lipase AY, Chirazyme L-3, and pig liver esterase, have been used for the kinetic resolution of cis,trans-mixtures of N-Boc-piperidine-3,5-dicarboxylate diesters to prepare non-racemic monomethyl esters, which are key chiral intermediates. researchgate.net While these methods have been highly successful for some piperidine derivatives, the lipase-catalyzed reaction with methyl esters of 3-piperidinecarboxylic acid derivatives has shown disappointingly low enantioselectivity in some cases. researchgate.net

Another powerful advanced approach is the asymmetric bioreduction of a ketone precursor, N-Boc-3-piperidone. nih.govmdpi.com This method is particularly useful for synthesizing chiral hydroxypiperidines, which are versatile precursors to a range of substituted piperidines, including this compound (via subsequent oxidation and esterification steps).

The reduction of the prochiral N-Boc-3-piperidone to the chiral (S)-N-Boc-3-hydroxypiperidine can be achieved with high efficiency and enantioselectivity using ketoreductases (KREDs) or aldo-keto reductases (AKRs). nih.govmdpi.com These enzymes require a cofactor, typically NADPH or NADH, to provide the hydride for the reduction. To make the process economically viable, a cofactor regeneration system is employed. This is often accomplished by co-expressing a second enzyme, such as glucose dehydrogenase (GDH), which oxidizes a cheap substrate like glucose to regenerate the expensive NADPH cofactor. nih.govmdpi.com For instance, a thermostable aldo-keto reductase, AKR-43, has been shown to reduce N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine with over 99% ee. nih.gov Similarly, co-expressing a ketoreductase and glucose dehydrogenase in E. coli has been used to create an efficient whole-cell biocatalyst for this transformation. mdpi.com

Table 2: Summary of Advanced Synthetic Approaches

ApproachKey TransformationBiocatalystSubstrateProductKey Features
Enzymatic Hydrolysis Desymmetrization of prochiral diesterLipases (e.g., Lipase M, Pig Liver Esterase)N-Boc-piperidine-3,5-dicarboxylate dimethyl esterChiral N-Boc-piperidine-3,5-dicarboxylic acid monomethyl esterHigh enantioselectivity, mild reaction conditions. researchgate.net
Bioreduction Asymmetric ketone reductionKetoreductases (KREDs), Aldo-keto reductases (AKRs)N-Boc-3-piperidone(S)-N-Boc-3-hydroxypiperidineExcellent enantioselectivity (>99% ee), use of cofactor regeneration systems (e.g., GDH). nih.govmdpi.com

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. For saturated heterocycles like N-Boc-piperidine derivatives, this approach offers a direct route to structural diversification.

Regio- and Stereoselective Arylation

The selective functionalization of a specific C-H bond within the piperidine ring is a significant challenge due to the presence of multiple, chemically similar C-H bonds. Research has demonstrated that by installing a directing group at the C(3) position, palladium-catalyzed arylation can be guided with high regio- and stereoselectivity.

In one study, N-Boc-piperidine-3-carboxylic acid was converted to an aminoquinoline (AQ) amide. This C(3)-linked directing group effectively steers the palladium catalyst to activate the C(4)-H bond. Using this strategy, a variety of cis-3,4-disubstituted piperidines were synthesized with excellent control over both position (regioselectivity) and 3D arrangement (stereoselectivity). The reaction proceeds smoothly with a low palladium catalyst loading and uses potassium carbonate as an inexpensive base, avoiding the need for silver-based additives. This method provides a direct pathway to biologically relevant motifs and was successfully applied in a formal synthesis of (-)-paroxetine.

Aryl IodideProductYield (%)Diastereomeric Ratio (cis:trans)
4-Iodoanisole3-(4-methoxyphenyl)-piperidine derivative85>20:1
1-Iodo-4-nitrobenzene3-(4-nitrophenyl)-piperidine derivative70>20:1
4-Iodobenzonitrile3-(4-cyanophenyl)-piperidine derivative78>20:1

This table presents selected findings on the regio- and stereoselective arylation of an N-Boc-piperidine derivative bearing a C(3) directing group.

Ligand-Controlled Regioselectivity in Cross-Coupling Reactions

The choice of ligand coordinated to the palladium center can profoundly influence the outcome of a cross-coupling reaction, directing the functionalization to different positions on the piperidine ring. This principle has been effectively used to control the selectivity of arylation between the α (C2/C6) and β (C3/C5) positions of N-Boc-piperidine.

It has been shown that a common α-palladated N-Boc-piperidine intermediate can be generated in situ. The subsequent reaction pathway of this intermediate is dictated by the phosphine (B1218219) ligand employed.

Flexible biarylphosphine ligands promote a process involving β-hydride elimination followed by reinsertion, leading to the migration of the palladium atom. This ultimately results in reductive elimination from a β-position, yielding the desired 3-arylpiperidine product.

Rigid biarylphosphine ligands , in contrast, favor direct reductive elimination from the initial α-palladated intermediate, leading to the formation of the more conventional 2-arylpiperidine product.

Computational studies (DFT) have supported these findings, indicating that the reductive elimination step is selectivity-determining. This ligand-based control offers a powerful strategy for selectively synthesizing either α- or β-arylated piperidines from a single precursor.

Ligand TypePredominant ProductSelectivity
Flexible Biarylphosphines3-Arylpiperidine (β-arylation)High
Rigid Biarylphosphines2-Arylpiperidine (α-arylation)High

This table illustrates the principle of ligand-controlled regioselectivity in the palladium-catalyzed arylation of N-Boc-piperidine.

Synthesis via β-Keto Esters and Enamino Diketones

A versatile synthetic route to complex heterocyclic systems involves the transformation of carboxylic acids into β-keto esters, which can then be converted to enamino diketones as key intermediates. This methodology has been applied to the synthesis of novel pyrazole (B372694) derivatives starting from N-Boc-piperidine-3-carboxylic acid. nih.gov

The synthetic sequence begins with the activation of (R)- or (S)-N-Boc-piperidine-3-carboxylic acid. nih.gov This activated acid is then reacted with Meldrum's acid, followed by methanolysis, to generate the corresponding methyl β-keto ester. nih.gov This intermediate is subsequently treated with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to yield a β-enamino diketone. nih.gov This enamine serves as a versatile precursor that can react with various hydrazines to regioselectively form complex substituted pyrazoles, demonstrating a powerful strategy for building diverse molecular scaffolds from the initial piperidine-3-carboxylate framework. nih.gov

Two-Carbon Elongation Strategies

Extending the carbon chain of a carboxylic acid ester by two atoms is a common transformation in organic synthesis, often aimed at creating γ-amino acids or their derivatives. While direct, specific examples for this compound are not extensively detailed, established homologation methods can be applied. A primary strategy for achieving a two-carbon elongation involves a malonic ester synthesis approach.

This would typically involve:

Reduction: The methyl ester of N-Boc-piperidine-3-carboxylate is first reduced to the corresponding alcohol, N-Boc-3-(hydroxymethyl)piperidine.

Activation: The primary alcohol is then converted into a good leaving group, typically a tosylate or a halide (e.g., bromide or iodide).

Displacement: The resulting electrophile is treated with a malonic ester anion (e.g., diethyl malonate and sodium ethoxide). This nucleophilic substitution reaction forms a new carbon-carbon bond, attaching a two-carbon unit with two ester groups.

Hydrolysis and Decarboxylation: The final step involves hydrolysis of the diester to a dicarboxylic acid, which, upon heating, undergoes decarboxylation to yield the desired product, N-Boc-piperidine-3-acetic acid.

This sequence effectively transforms the 3-carboxylate group into a 3-carboxymethyl group, achieving the desired two-carbon elongation.

Mechanistic Investigations of Synthesis Reactions

Understanding the underlying mechanisms of synthetic reactions is crucial for optimizing conditions, predicting outcomes, and extending the methodology to new substrates.

Role of Protecting Groups in Reaction Selectivity and Stability

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. Its role is multifaceted, influencing not only the reactivity and stability of the molecule but also directing the stereochemical and regiochemical course of reactions.

A protecting group is a reversibly attached molecular fragment that masks a reactive functional group, preventing it from reacting while chemical transformations are carried out elsewhere in the molecule. The Boc group specifically converts the nucleophilic and basic amine into a non-nucleophilic carbamate (B1207046). This protection is crucial for many reactions, such as the palladium-catalyzed functionalizations discussed previously, where an unprotected piperidine nitrogen could interfere with the catalyst.

The stability of the Boc group is a key feature. It is robust under a wide range of basic, nucleophilic, and reductive conditions, allowing for a broad scope of chemical manipulations on other parts of the molecule. However, it is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl), which generates a stable tertiary carbocation (tert-butyl cation) and carbon dioxide. This acidic lability makes the Boc group "orthogonal" to other protecting groups like Fmoc (which is base-labile) or Cbz (which is removed by hydrogenolysis), enabling selective deprotection strategies in multi-step syntheses.

Furthermore, the choice of the N-protecting group can directly control the site selectivity of C-H functionalization reactions. For instance, in rhodium-catalyzed reactions of piperidines, using an N-Boc protecting group can favor functionalization at the C2 position. In contrast, switching to a different protecting group, such as an N-brosyl group, can direct the same reaction to the C4 position. This demonstrates that the protecting group is not merely a passive spectator but an active participant in controlling reaction outcomes.

Stereochemical Control in Asymmetric Synthesis

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance in drug discovery, as different stereoisomers can exhibit distinct pharmacological activities. For this compound, achieving stereochemical control often involves the use of chiral starting materials or asymmetric catalytic methods.

One approach begins with enantiopure (R)- or (S)-piperidine-3-carboxylic acids. These are first protected with a Boc group and then converted into their corresponding methyl esters. nih.gov This method ensures that the stereochemistry at the C3 position is retained throughout the synthesis.

Another strategy involves the asymmetric hydrogenation of a corresponding pyridine (B92270) precursor. While challenging due to the stability of the aromatic ring, this method can provide access to enantioenriched 3-substituted piperidines. acs.org The use of chiral catalysts and ligands is essential to influence the stereochemical outcome of the reduction. nih.gov For instance, rhodium-catalyzed asymmetric reductive Heck reactions of pyridine derivatives with boronic acids have been developed to produce 3-substituted tetrahydropyridines with high enantioselectivity. acs.org Subsequent reduction then yields the desired chiral piperidine. acs.org

The table below summarizes key aspects of stereochemical control in the synthesis of chiral analogs of this compound.

Starting MaterialSynthetic ApproachKey Features
(R)- or (S)-piperidine-3-carboxylic acidBoc protection followed by esterificationRetention of existing stereocenter
PyridineAsymmetric hydrogenationCreation of new stereocenter using chiral catalysts
Phenyl pyridine-1(2H)-carboxylateRh-catalyzed asymmetric reductive Heck reactionHigh enantioselectivity in the formation of 3-substituted tetrahydropyridines

Catalytic Mechanisms and Reaction Optimization

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Various catalytic systems have been developed to optimize reaction conditions, improve yields, and control selectivity.

Rhodium-catalyzed asymmetric carbometalation is a key step in a multi-step synthesis of enantioenriched 3-piperidines from pyridine. acs.org This process involves the partial reduction of pyridine, followed by the Rh-catalyzed asymmetric addition of an aryl or vinyl group from a boronic acid to a dihydropyridine (B1217469) intermediate. acs.org Optimization of this reaction includes screening of chiral ligands and reaction conditions to maximize both yield and enantioselectivity. acs.org

In the context of derivatization, palladium catalysis is frequently employed. For instance, the Suzuki-Miyaura cross-coupling reaction can be used to introduce aryl groups onto the piperidine ring system. acs.org Optimization of these reactions often involves the careful selection of the palladium catalyst, ligands (e.g., phosphines), and base to ensure efficient coupling. acs.org

The following table details examples of catalytic systems and their optimization in reactions related to this compound.

Reaction TypeCatalyst SystemOptimization Parameters
Asymmetric Reductive HeckRh-catalyst with chiral ligandsLigand structure, solvent, temperature
Suzuki-Miyaura Cross-CouplingPd(OAc)2 / PCy3Catalyst loading, base concentration

Derivatization and Functional Group Transformations

The versatility of this compound as a synthetic intermediate stems from the reactivity of its functional groups, which allows for a wide range of transformations.

The methyl ester group can be readily transformed into other functional groups. Hydrolysis of the ester under basic conditions yields the corresponding carboxylic acid, 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid. This carboxylic acid can then be coupled with amines to form amides, a common linkage in many biologically active molecules. Amidation can be achieved using standard coupling reagents.

The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is stable under many reaction conditions but can be easily removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. acs.org This deprotection reveals the secondary amine, which can then undergo a variety of reactions.

The deprotected piperidine nitrogen can be N-alkylated or N-arylated. acs.orgrsc.org Reductive amination is a common method for N-alkylation, while Buchwald-Hartwig amination can be used for N-arylation. acs.org Furthermore, the nitrogen can be acylated to form amides or sulfonamides. rsc.org

The piperidine ring itself can be further functionalized. For instance, after conversion of the ester to a suitable functional group, intramolecular cyclization reactions can be employed to form bicyclic structures. acs.org Additionally, the synthesis can start from a more substituted piperidine-3-carboxylic acid to introduce functionality at other positions on the ring. nih.gov

The table below outlines common derivatization reactions for this compound.

Reaction SiteTransformationReagents/ConditionsProduct Functional Group
Ester GroupHydrolysisBase (e.g., NaOH, LiOH)Carboxylic Acid
Ester GroupAmidationAmine, Coupling ReagentsAmide
Piperidine NitrogenDeprotectionAcid (e.g., TFA, HCl)Secondary Amine
Piperidine NitrogenN-AlkylationAlkyl halide, Base or Reductive AminationTertiary Amine
Piperidine NitrogenN-ArylationAryl halide, Pd catalyst (Buchwald-Hartwig)N-Aryl Piperidine
Piperidine RingCyclizationIntramolecular reaction after functional group manipulationBicyclic Systems

Computational Chemistry and Spectroscopic Characterization

Computational Studies on Methyl N-Boc-piperidine-3-carboxylate

Computational investigations, particularly those employing Density Functional Theory (DFT), have been instrumental in characterizing this compound at the atomic level.

Density Functional Theory (DFT) Calculations

DFT calculations have been performed to analyze the structure and electronic properties of this compound. A study utilized the B3LYP functional with a 6-311++G(d,p) basis set to carry out these theoretical investigations. researchgate.net

The equilibrium geometry of this compound was determined by optimizing its structure at the DFT level. The calculations confirmed that the piperidine (B6355638) ring adopts a stable chair conformation. researchgate.net This conformation is a critical aspect of its three-dimensional structure. The optimized geometric parameters, including bond lengths and bond angles, provide a precise model of the molecule's structure.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Bond Angles)

Parameter Bond Length (Å) Parameter Bond Angle (°)
O1-C10 1.21 C2-C1-C6 109.8
N7-C1 1.47 C1-N7-C11 122.3
N7-C11 1.38 O12-C11-N7 125.1
C11-O12 1.22 O13-C11-N7 110.8
C11-O13 1.36 C14-O13-C11 120.7

Data sourced from computational studies. researchgate.net

Topological analysis, based on the Atoms in Molecules (AIM) theory, was used to examine the electronic properties and bonding characteristics of the molecule. researchgate.netresearchgate.net This analysis involves calculating the electron density (ρ) and the Laplacian of the electron density (∇²ρ) at the bond critical points (BCPs). These properties help in understanding the nature of the interatomic interactions within the molecule. researchgate.net

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.govnih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the energy gap, is a significant parameter that indicates the molecule's reactivity. tandfonline.com For this compound, the HOMO-LUMO energy gap has been calculated, providing insights into its charge transfer interactions and electronic transitions. researchgate.netnih.gov

Table 2: Calculated FMO Energies

Parameter Energy (eV)
HOMO -7.01
LUMO -0.53
Energy Gap (ΔE) 6.48

Data sourced from computational studies. researchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. nih.govrsc.org The MEP map uses a color scale to represent different potential values, where red indicates regions of negative potential (nucleophilic) and blue indicates regions of positive potential (electrophilic). nih.gov For this compound, the MEP analysis reveals that the negative potential is concentrated around the oxygen atoms of the carboxyl and Boc groups, identifying them as the primary sites for electrophilic attack. The positive potential is located around the hydrogen atoms. researchgate.net

Natural Bond Orbital (NBO) Analysis for Donor-Acceptor Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the intramolecular charge transfer, hyperconjugative interactions, and stabilization within the molecule. researchgate.netnih.gov This analysis examines the interactions between filled (donor) and vacant (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization. researchgate.net

Table 3: Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP (1) N7 π*(C11-O12) 55.43
LP (2) O12 σ*(N7-C11) 29.34
LP (2) O13 σ*(N7-C11) 26.31
LP (2) O1 σ*(C2-C3) 2.91
LP (2) O13 σ*(C11-O12) 1.25

E(2) represents the stabilization energy of the donor-acceptor interaction. researchgate.net

Solvent Effects on Molecular Properties and Reactive Sites

The properties and reactivity of molecules can be significantly influenced by the solvent in which they are dissolved. For piperidine derivatives, the choice of solvent can affect conformational equilibria. researchgate.net For instance, NMR studies of piperazine (B1678402) derivatives in various solvents, such as chloroform-d, DMSO-d6, acetone-d6, methanol-d4, and acetonitrile-d3, have revealed changes in the populations of different conformers. researchgate.net

Non-Covalent Interactions (NCI) Analysis

Non-covalent interactions (NCI) play a crucial role in determining the three-dimensional structure and stability of molecules. nih.gov Analysis of these weak interactions, such as hydrogen bonds and van der Waals forces, can be performed using computational methods like Reduced Density Gradient (RDG) analysis. mdpi.comresearchgate.net This method helps to visualize and characterize the non-covalent interactions within a molecule and in its crystal packing. mdpi.comresearchgate.net For similar heterocyclic systems, NCI analysis has been used to understand the forces governing their molecular assembly. nih.gov

Molecular Docking Studies (Ligand-Protein Interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a protein target. For example, derivatives of piperidine have been studied as potential antitubercular agents by docking them into the active site of the enoyl-acyl carrier protein (EACP) reductase enzyme. nih.gov These studies help in predicting the binding affinity and interaction patterns between the ligand and the protein.

Spectroscopic Characterization Techniques

A variety of spectroscopic techniques are employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a fundamental tool for the structural elucidation of organic compounds.

¹H NMR: The ¹H NMR spectrum of this compound shows characteristic signals for the protons in the molecule. Key signals include a singlet for the nine protons of the Boc group around 1.4 ppm, a singlet for the three methyl ester protons at approximately 3.7 ppm, and a series of multiplets for the piperidine ring protons. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon framework of the molecule. researchgate.net For piperidine derivatives, the chemical shifts of the ring carbons are influenced by the substituents on the nitrogen atom. researchgate.net

¹⁵N NMR: ¹⁵N NMR spectroscopy can be used to probe the nitrogen environment within the piperidine ring. In related pyrazole-piperidine systems, ¹⁵N NMR has been instrumental in distinguishing between different regioisomers by observing correlations between piperidine protons and the pyrazole (B372694) nitrogen atoms. nih.gov

Table 1: Representative ¹H NMR Spectral Data for this compound chemicalbook.com

Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.4s9HC(CH₃)₃
1.6m2HPiperidine ring protons
1.7m1HPiperidine ring proton
2.0m1HPiperidine ring proton
2.4m1HPiperidine ring proton
2.8m1HPiperidine ring proton
3.0s1HPiperidine ring proton
3.7s3HOCH₃
3.9d1HPiperidine ring proton
4.1s1HPiperidine ring proton

Mass Spectrometry (MS, HRMS, LC-MS, GC-MS)

Mass spectrometry techniques are used to determine the molecular weight and fragmentation pattern of the compound.

MS and HRMS: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds. It has been used to verify the structures of various N-Boc-piperidinyl derivatives. nih.govmdpi.com

LC-MS and GC-MS: Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are used to analyze reaction mixtures and assess the purity of the final product. nih.govnih.gov Predicted GC-MS data for the parent compound, piperidine, is available and can serve as a reference. hmdb.ca

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a carboxylate compound typically shows characteristic absorption bands. researchgate.net For an N-Boc protected ester like this compound, key vibrational bands would include the C=O stretch of the carbamate (B1207046) and the ester groups, which typically appear in the region of 1690-1760 cm⁻¹. libretexts.org

UV-Vis Spectroscopy

The electronic absorption properties of this compound are dictated by the chromophores present in its structure: the carbamate (N-Boc) and the methyl ester functionalities. The UV-Vis spectrum of compounds containing a carbonyl group, such as esters, is characterized by two primary electronic transitions: a high-energy π→π* transition and a lower-energy, weaker n→π* transition. masterorganicchemistry.com

For simple, non-conjugated esters, the n→π* transition, which involves the excitation of a non-bonding electron from an oxygen lone pair to an anti-bonding π* orbital of the carbonyl group, typically occurs around 207 nm. The more intense π→π* transition is found at wavelengths below 200 nm. The tert-butoxycarbonyl (Boc) protecting group itself does not significantly alter this profile in the near-UV region, as its carbonyl group is also non-conjugated.

The introduction of substituents on the piperidine ring or conjugation with the ester group would be expected to cause a bathochromic (red) shift to longer wavelengths. However, in the case of this compound, the chromophores are isolated. Consequently, its UV-Vis spectrum is predicted to show only weak absorptions in the conventional UV region (200-400 nm), primarily arising from the low-intensity n→π* transition of the ester carbonyl. libretexts.org This characteristic makes UV-Vis spectroscopy a tool of limited utility for the routine characterization of this specific compound, though it can be useful for detecting the presence of conjugated impurities.

Table 1: Expected UV-Vis Absorption Maxima for Functional Groups in this compound

Functional GroupTransitionExpected Wavelength (λmax)
Methyl Estern→π~207 nm
Methyl Esterπ→π<200 nm
N-Boc (Carbamate)n→π*Weak, near 200 nm

X-ray Crystallography for Absolute Configuration and Conformation

Single-crystal X-ray diffraction (XRD) stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute configuration and solid-state conformation. For a chiral molecule like this compound, which exists as (R) and (S) enantiomers, XRD analysis of a single crystal can distinguish between the two by observing the effects of anomalous dispersion.

Studies on similarly substituted piperidines have shown that the conformational free energies are comparable to those of analogous cyclohexanes. nih.gov The preference for an equatorial or axial substituent can be influenced by electrostatic interactions within the molecule. nih.gov For 3-substituted piperidines, the molecule exists in a conformational equilibrium between the two chair forms, with the equatorial conformer often being more stable to avoid 1,3-diaxial interactions. The exact ratio of conformers can be influenced by the solvent and temperature.

The determination of the absolute configuration by XRD requires the growth of a suitable single crystal. In cases where the parent compound is difficult to crystallize, derivatization to form a salt with a known chiral counterion can facilitate crystallization and allow for the determination of the absolute stereochemistry of the original molecule. whiterose.ac.uk Computational modeling, such as molecular mechanics calculations, can also be employed to predict the relative energies of different conformers, providing insights that complement experimental data. nih.gov

Applications in Advanced Organic Synthesis and Target Molecule Construction

Role as a Precursor for Biologically Active Molecules

The versatility of methyl N-Boc-piperidine-3-carboxylate makes it a valuable precursor in the creation of a wide array of biologically active molecules. Its applications span from the development of pharmaceutical intermediates to its use as a fundamental building block for intricate organic structures.

Pharmaceutical Intermediates and Drug Discovery

An improved process for preparing (R)-3-Boc-amino piperidine (B6355638), an intermediate for the antidiabetic drug Linagliptin, utilizes methyl piperidine-3-carboxylate. quickcompany.in This process involves the resolution of methyl piperidine-3-carboxylate with (R)-(-)-mandelic acid to obtain the desired diastereomeric salt. quickcompany.in

Compound NameApplication/Role
This compoundPrecursor for biologically active molecules
(R)-3-Boc-amino piperidineIntermediate for Linagliptin
(R)-(-)-mandelic acidChiral resolving agent

Building Blocks for Complex Organic Molecules

As a versatile building block, this compound is employed in the synthesis of more complex molecules. chemimpex.comnih.gov Its stability and ease of use make it a preferred choice for chemists developing new chemical entities. chemimpex.com The compound's high reactivity and specific structural configuration are crucial for processes ranging from scaffold assembly to complex chemical reactions. fuaij.com

For example, a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized from (R)- and (S)-piperidine-3-carboxylic acids, demonstrating the utility of the piperidine core in creating novel heterocyclic amino acids. nih.gov These pyrazole (B372694) derivatives serve as new chiral building blocks for further synthetic applications. nih.gov

Synthesis of Specific Scaffolds and Derivatives

The unique structural features of this compound make it an ideal starting material for the synthesis of various specific molecular scaffolds and derivatives with significant biological potential.

Piperidine Alkaloid Synthesis

While direct synthesis of specific piperidine alkaloids from this compound is not explicitly detailed in the provided information, the core piperidine structure is a common motif in many alkaloids. The manipulation of the functional groups on the piperidine ring, as demonstrated in various synthetic applications, is a fundamental strategy in alkaloid synthesis. The Boc-protected nitrogen and the methyl ester at the 3-position of this compound provide handles for a variety of chemical transformations necessary for the construction of complex alkaloid frameworks.

Preparation of Heterocyclic Amino Acids and Peptidomimetics

This compound and its derivatives are valuable in the synthesis of novel heterocyclic amino acids and peptidomimetics. nih.gov Heterocyclic amino acids are of growing importance in modern drug discovery. nih.gov For instance, (RS)-piperidine-3-carboxylic acid, also known as dl-nipecotic acid, is a potent inhibitor of GABA uptake. nih.gov

Synthesis of Chiral Compounds for Stereoselective Applications

The N-Boc-piperidine framework, particularly when substituted at the 3-position like in this compound, serves as a crucial scaffold for the synthesis of chiral compounds. The controlled introduction of stereocenters onto the piperidine ring is paramount for applications in medicinal chemistry, where enantiomeric purity can dictate biological activity. Scientists have developed various stereoselective methods to functionalize this heterocycle.

One prominent strategy involves the rhodium-catalyzed C-H functionalization of N-Boc-piperidine. nih.govresearchgate.net By selecting appropriate chiral rhodium catalysts, chemists can direct the insertion of carbene fragments into specific C-H bonds of the piperidine ring with high levels of diastereoselectivity and enantioselectivity. nih.gov For instance, the use of specialized chiral dirhodium tetracarboxylate catalysts has been shown to achieve site-selective functionalization at the C2, C3, and C4 positions. nih.govresearchgate.net While direct C-H activation at the C3 position can be challenging due to electronic effects from the nitrogen protecting group, an indirect approach via the cyclopropanation of an N-Boc-tetrahydropyridine intermediate, followed by stereoselective ring-opening, provides access to 3-substituted chiral piperidines. nih.govresearchgate.net

Another approach utilizes the inherent chirality of starting materials derived from (R)- or (S)-piperidine-3-carboxylic acid. These chiral building blocks can be converted into a series of novel heterocyclic amino acids, such as N-Boc protected pyrazole esters, while retaining the stereochemical integrity of the original piperidine core. nih.gov Furthermore, nucleophilic substitution reactions (SN2) using chiral N-Boc-aminopiperidines and chiral triflate esters have been successfully employed to synthesize new chiral amino acid derivatives with high diastereomeric and enantiomeric purity. rsc.org This method relies on the inversion of configuration at the reacting center to produce the desired stereoisomer. rsc.org

The following table summarizes key findings in the stereoselective synthesis involving N-Boc-piperidine scaffolds.

Catalyst/MethodPosition FunctionalizedStereoselectivity AchievedApplication/Product Type
Rhodium Catalysts (e.g., Rh₂(R-TCPTAD)₄)C2Variable diastereoselectivityPositional analogues of methylphenidate
Rhodium Catalysts (e.g., Rh₂(R-TPPTTL)₄)C2High diastereoselectivity (29->30:1 d.r.)Positional analogues of methylphenidate
Cyclopropanation/Ring-OpeningC3Regio- and stereoselective3-substituted analogues of methylphenidate
Chiral Triflate Esters with N-Boc-aminopiperidinesC1 (N-substitution)Good yield, high enantiomeric purityChiral N-Boc-dipeptides

Integration into Total Synthesis Strategies

This compound is a valuable component in the strategic planning and execution of total synthesis projects for complex natural products and pharmaceutical molecules. syrris.jp Its bifunctional nature, possessing both a protected amine and a methyl ester, allows for sequential and selective chemical transformations, making it an ideal intermediate. fuaij.com

Intermediate in Multi-Step Synthetic Pathways

The utility of this compound as a cornerstone in multi-step syntheses is well-documented. fuaij.comresearchgate.net The tert-butoxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions, yet can be readily removed under acidic conditions, unmasking the piperidine nitrogen for further functionalization. nih.gov The methyl ester at the C3 position offers a handle for various transformations, including reduction, hydrolysis, amidation, or as a precursor for building more complex side chains.

Flow chemistry processes have highlighted the efficiency of using such intermediates in multi-step sequences. syrris.jp By immobilizing reagents and catalysts in packed columns, complex molecules can be assembled continuously, avoiding time-consuming purification steps between reactions. syrris.jp This approach has been successfully applied to the synthesis of alkaloid natural products, where intermediates are passed through sequential reactors to build molecular complexity. syrris.jp In these pathways, a functionalized piperidine unit, akin to this compound, serves as a central building block that is elaborated upon in successive steps. syrris.jp

Formal Synthesis of Known Pharmaceutical Agents

The piperidine ring is a prevalent structural motif in a vast number of pharmaceutical agents. nih.gov Consequently, chiral piperidine derivatives like the enantiomers of this compound are critical starting materials or key intermediates in the formal synthesis of these drugs. A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted to the final target molecule.

A notable example is the synthesis of positional analogues of methylphenidate (Ritalin), a medication used to treat attention deficit hyperactivity disorder. nih.gov Research has demonstrated that catalyst-controlled C-H functionalization of N-Boc-piperidine can generate 2-substituted and 4-substituted analogues. nih.govresearchgate.net Furthermore, an indirect, multi-step route involving the stereoselective ring-opening of a cyclopropane (B1198618) intermediate derived from an N-Boc-tetrahydropyridine allows for the synthesis of the 3-substituted analogues, directly relating to the core structure of this compound. nih.govresearchgate.net This strategic functionalization provides access to a library of methylphenidate analogues for further pharmacological evaluation.

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. oncodesign-services.comdrugdesign.org By systematically modifying a lead compound and assessing the resulting changes in potency, selectivity, and safety, researchers can design more effective drug candidates. oncodesign-services.com Derivatives of this compound are frequently synthesized to probe the SAR of various therapeutic targets.

In one such study, a series of piperidine derivatives were synthesized and evaluated as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), an enzyme from Mycobacterium tuberculosis. nih.gov The synthesis involved modifying the piperidine core, which was initially derived from a protected piperidine precursor. nih.gov By creating analogues with different substituents on the piperidine ring and associated phenyl rings, researchers could establish key SAR trends.

The following table presents hypothetical SAR data for a series of inhibitors based on a piperidine scaffold, illustrating the principles of SAR analysis.

CompoundR¹ Group (Piperidine N-substituent)R² Group (Phenyl-substituent)Inhibitory Potency (IC₅₀, µM)
1 -CH₂-propyl4-Cl5.2
2 -CH₂-ethyl4-Cl8.9
3 -CH₂-cyclopropyl4-Cl3.1
4 -CH₂-propyl4-F6.5
5 -CH₂-propyl4-Br4.8

Effect of R¹: Comparing compounds 1, 2, and 3, the size and nature of the N-alkyl group influence activity. The cyclopropyl (B3062369) group (compound 3) provides the highest potency, suggesting a specific steric and electronic requirement in that region of the binding pocket.

Effect of R²: Comparing compounds 1, 4, and 5, the halogen substituent on the phenyl ring modulates inhibitory activity. The bromo-substituent (compound 5) and chloro-substituent (compound 1) result in better potency than the fluoro-substituent (compound 4), indicating that larger, more polarizable halogens may be favorable for interaction with the target enzyme.

These SAR studies, enabled by the synthetic accessibility of derivatives from precursors like this compound, are crucial for guiding the lead optimization process in drug discovery. oncodesign-services.com

Q & A

Q. What are the recommended synthetic routes for Methyl N-Boc-piperidine-3-carboxylate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves Boc protection of piperidine derivatives followed by esterification. For example, (S)-N-Boc-piperidine-3-carboxylate methyl ester can be synthesized via biocatalytic reduction using (R)-specific carbonyl reductases (e.g., from Candida parapsilosis), achieving high enantiomeric excess (ee >99%) . Optimization strategies include:

  • Catalyst Screening : Use immobilized enzymes or whole-cell biocatalysts for improved stability and reusability.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-reaction purification to remove traces.
  • Temperature Control : Reactions are typically conducted at 25–37°C to balance enzyme activity and substrate stability.

Q. How should researchers characterize this compound to confirm structural integrity?

Methodological Answer: Standard characterization techniques include:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR to verify Boc-group integrity (tert-butyl signals at ~1.4 ppm) and ester carbonyl resonance (~170 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 244.1 for C12_{12}H21_{21}NO4_4) .
  • Infrared (IR) Spectroscopy : Peaks at ~1680–1720 cm1^{-1} for ester and carbamate carbonyl groups.

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer: Key safety measures derived from SDS data include:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 for irritation) .
  • Ventilation : Use fume hoods to avoid inhalation of dust/particulates (respiratory irritation risk).
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous drainage due to potential environmental toxicity .

Advanced Research Questions

Q. How do solvent polarity and proticity influence the electronic properties of this compound?

Methodological Answer: Computational studies using density functional theory (DFT) reveal solvent-dependent effects:

  • Polar Protic Solvents (e.g., water) : Stabilize zwitterionic intermediates via hydrogen bonding, altering reaction pathways in nucleophilic substitutions.
  • Polar Aprotic Solvents (e.g., DCM) : Enhance charge separation in transition states, increasing electrophilicity at the carbamate group.
  • Global Reactivity Descriptors : Solvent models (e.g., PCM) predict higher electrophilicity index (ω\omega) in non-polar solvents, affecting donor-acceptor interactions .

Q. What strategies are effective for integrating this compound into multi-step syntheses of bioactive molecules?

Methodological Answer: The compound serves as a key intermediate in:

  • Peptide Mimetics : Boc deprotection (e.g., TFA) yields free amines for coupling with carboxylic acids.
  • Heterocyclic Synthesis : Reactivity at the piperidine nitrogen enables ring-functionalization (e.g., alkylation, cycloadditions).
  • Case Study : In synthesizing β-carboline derivatives, Boc-protected intermediates are coupled with indole moieties, followed by selective ester hydrolysis .

Q. How can researchers analyze and mitigate racemization during derivatization of this compound?

Methodological Answer: Racemization risks arise during Boc deprotection or ester hydrolysis. Mitigation strategies include:

  • Low-Temperature Deprotection : Use TFA/DCM at 0°C to minimize acid-catalyzed stereochemical scrambling.
  • Chiral HPLC Analysis : Monitor enantiopurity using columns like Chiralpak IA/IB (hexane:IPA mobile phase).
  • Enzymatic Resolution : Lipases (e.g., CAL-B) selectively hydrolyze undesired enantiomers .

Q. What computational tools are suitable for predicting the non-linear optical (NLO) properties of this compound?

Methodological Answer: DFT-based methods (e.g., Gaussian 09 with B3LYP/6-311++G(d,p)) calculate:

  • Hyperpolarizability (β\beta) : Assesses NLO activity via electron density redistribution under external fields.
  • Solvent Effects : Polarizable continuum models (PCM) simulate solvent interactions, showing enhanced β\beta in dichloromethane compared to water .

Q. How does steric hindrance from the Boc group influence reactivity in cross-coupling reactions?

Methodological Answer: The tert-butoxycarbonyl (Boc) group sterically shields the piperidine nitrogen, affecting:

  • Buchwald–Hartwig Amination : Reduced yields due to hindered palladium catalyst access. Use bulky ligands (e.g., XPhos) to improve turnover.
  • Suzuki Coupling : Electron-withdrawing Boc groups enhance aryl halide reactivity but require optimized base (e.g., Cs2_2CO3_3) for transmetallation .

Q. What are the stability limits of this compound under thermal or acidic conditions?

Methodological Answer: Stability studies indicate:

  • Thermal Degradation : Decomposes above 150°C, releasing CO2_2 and tert-butyl fragments (TGA/DSC analysis).
  • Acidic Conditions : Boc cleavage begins at pH <4 (e.g., HCl/dioxane), necessitating controlled deprotection to avoid ester hydrolysis .

Q. How can researchers leverage this compound in enantioselective catalysis?

Methodological Answer: Applications include:

  • Chiral Ligand Synthesis : Piperidine derivatives coordinate metals (e.g., Ru, Pd) for asymmetric hydrogenation or C–C bond formation.
  • Organocatalysis : The Boc group modulates steric/electronic environments, enhancing enantioselectivity in aldol reactions (e.g., up to 95% ee with proline-based catalysts) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.